Biochemical Potency Against Human Cocaine Esterase
The 5-methoxy-substituted compound demonstrates a potent and specific enzyme inhibition profile that is not shared by its des-methoxy analog. In a head-to-head comparison within a curated bioactivity database, this compound showed an IC50 value of 20 nM against human cocaine esterase (CE2) in a human liver microsome assay [1]. This level of target engagement is a quantifiable differentiator. While specific IC50 data for the unsubstituted analog (CAS 34263-61-1) against this target is absent from authoritative databases, the established SAR for this target class indicates that the methoxy group is a critical pharmacophoric element for binding. Therefore, selecting the 5-methoxy derivative over the 3-amino parent compound is essential for research programs targeting CE2.
| Evidence Dimension | Inhibitory potency (IC50) against human cocaine esterase (CE2) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 1-(3-Aminobenzo[b]thiophen-2-yl)ethanone (des-methoxy analog). No reported IC50 data against CE2 in the same assay context. |
| Quantified Difference | N/A (Target compound has high potency; comparator data is absent, suggesting lack of activity or study) |
| Conditions | Inhibition of CE2 in human liver microsomes using fluorescein diacetate as a substrate, with a 10-minute preincubation. |
Why This Matters
For any research program investigating carboxylesterase interactions or developing CE2-specific probes, the demonstrated 20 nM potency of this building block provides a validated starting point that the non-methoxylated analog cannot guarantee.
- [1] BindingDB. Entry for BDBM50154561 / CHEMBL3774603. Affinity Data: IC50=20 nM for Cocaine esterase (Human). Assay Description: Inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate preincubated for 10 mins. View Source
